GB1-Cyanine 3

Vue d'ensemble

Description

GB1-Cyanine 3 is a fluorescent dye widely used in various fields of research, including medical, environmental, and industrial research. It is a derivative of the protein GB1, which is a small, stable protein commonly used as a scaffold for protein engineering.

Applications De Recherche Scientifique

GB1-Cyanine 3 is extensively used in scientific research due to its excellent photophysical properties, including high fluorescence quantum yield and good photostability. Some of its applications include:

Fluorescent Labeling: Used for labeling biological macromolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.

Disease Diagnosis: Employed in immunoassays and DNA detection for diagnosing various diseases.

Environmental Monitoring: Utilized in detecting pollutants and monitoring environmental changes.

Industrial Applications: Applied in the development of optical materials and sensors.

Mécanisme D'action

Target of Action

Cyanine dyes, in general, are known to interact with various biological targets, including proteins and nucleic acids . They are widely used as fluorescent probes in biophysics and medical biochemistry due to their unique photophysical properties .

Mode of Action

Cyanine dyes are known for their ability to form j-aggregates, which results in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is often exploited in the design of fluorescent probes.

Biochemical Pathways

Cyanine dyes are known to interact with various biomolecules, affecting their spectral-fluorescent properties . These interactions can influence various biochemical pathways, depending on the specific targets of the dye.

Pharmacokinetics

A study on a similar cyanine dye complexed with albumin showed enhanced pharmacokinetics, suggesting that similar strategies could potentially improve the bioavailability of gb1-cyanine 3 .

Result of Action

Cyanine dyes are known for their ability to serve as potential probes for biomolecules . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence enhancement in cyanine dyes is known to be temperature-dependent . Furthermore, the interaction of cyanine dyes with biomolecules can be influenced by the local biochemical environment .

Analyse Biochimique

Biochemical Properties

GB1-Cyanine 3 is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is mainly used in the fields of life sciences such as fluorescent labeling of biological macromolecules . Cyanine dyes have enhanced fluorescence upon binding to proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a fluorescent probe. It is used for labeling biological macromolecules, aiding in disease diagnosis, immunoassay, and DNA detection . The exact effects on various types of cells and cellular processes can vary depending on the specific application and experimental conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. As a fluorescent dye, it binds to proteins and enhances fluorescence . This property is utilized in various biochemical analyses to study the structure and function of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

Environmental factors such as ozone can rapidly degrade Cyanine 5, a fluorescent dye commonly used in microarray gene expression studies. Cyanine 3, which includes this compound, is much less affected by atmospheric ozone . This stability makes this compound a reliable choice for long-term studies in laboratory settings.

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. The selection of appropriate animal models is critical in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Cyanine dyes are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyanine dyes, including GB1-Cyanine 3, typically involves the condensation of quaternary salts of heterocyclic compounds with reactive methylene compounds. The reaction conditions often require the presence of a base, such as sodium ethoxide, and are carried out under reflux conditions .

Industrial Production Methods

Industrial production of cyanine dyes involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain high-quality dye suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

GB1-Cyanine 3 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different photophysical properties.

Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups to the dye, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with unique photophysical properties that can be tailored for specific applications .

Comparaison Avec Des Composés Similaires

GB1-Cyanine 3 is unique among cyanine dyes due to its specific structural features and photophysical properties. Similar compounds include:

Cy3: Another widely used cyanine dye with similar applications but different spectral properties.

Cy5: Known for its longer wavelength emission, making it suitable for multiplexing with Cy3.

Indocyanine Green: Used in medical imaging due to its near-infrared fluorescence.

This compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .

Propriétés

IUPAC Name |

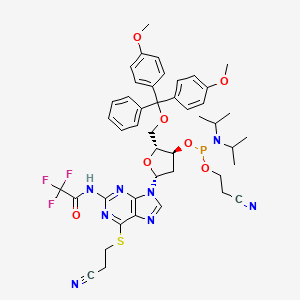

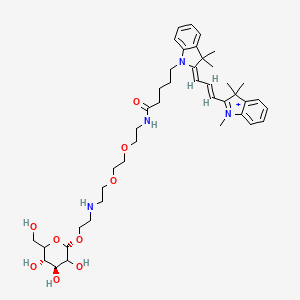

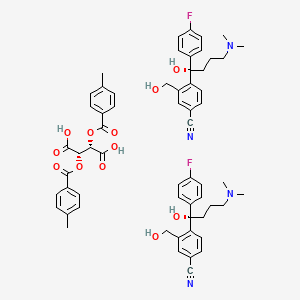

5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFADTFCQMBTSO-IHRPVSEJSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N4O9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747850 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065004-53-6 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)